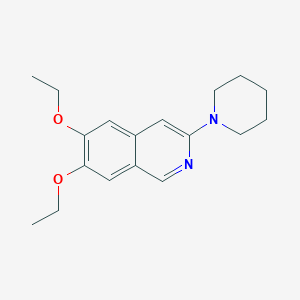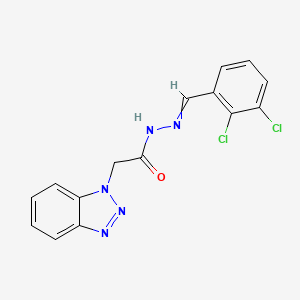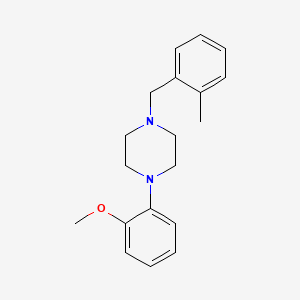
6,7-diethoxy-3-(1-piperidinyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-diethoxy-3-(1-piperidinyl)isoquinoline is a chemical compound that belongs to the class of isoquinolines. It is a derivative of isoquinoline that has shown promising results in scientific research. This compound has been studied for its potential use in the treatment of various diseases due to its unique properties.
Mechanism of Action
The mechanism of action of 6,7-diethoxy-3-(1-piperidinyl)isoquinoline is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
6,7-diethoxy-3-(1-piperidinyl)isoquinoline has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. The compound has also been shown to have anticancer properties by inducing apoptosis in cancer cells. In addition, it has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6,7-diethoxy-3-(1-piperidinyl)isoquinoline in lab experiments is its ability to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. This makes it a useful tool for studying the role of inflammation in various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 6,7-diethoxy-3-(1-piperidinyl)isoquinoline. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of epilepsy. Additionally, further research is needed to determine the optimal dosage and administration of the compound for therapeutic use.
Synthesis Methods
The synthesis of 6,7-diethoxy-3-(1-piperidinyl)isoquinoline involves the reaction between 1,2,3,4-tetrahydroisoquinoline and ethyl bromoacetate in the presence of potassium carbonate. The resulting product is then treated with piperidine to obtain the final product. The synthesis method has been optimized to produce high yields of the compound.
Scientific Research Applications
6,7-diethoxy-3-(1-piperidinyl)isoquinoline has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
6,7-diethoxy-3-piperidin-1-ylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-21-16-10-14-12-18(20-8-6-5-7-9-20)19-13-15(14)11-17(16)22-4-2/h10-13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVUYEAMIPFNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C=NC(=CC2=C1)N3CCCCC3)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diethoxy-3-piperidin-1-ylisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)
![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[4-({[(dimethylamino)methylene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5761246.png)


![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)

